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Introduction

Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor
of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly
activated, plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis.
[3] Overexpression of c-Met is observed in a variety of cancers, including non-small cell lung
cancer (NSCLC), and is often associated with a poor prognosis.[4] Immunohistochemistry
(IHC) is a vital tool for assessing c-Met protein expression in tumor tissues, identifying patients
who may benefit from c-Met targeted therapies like Glumetinib, and monitoring treatment
response.[4][5][6] These application notes provide a detailed protocol for IHC staining of c-Met
in formalin-fixed, paraffin-embedded (FFPE) tumor tissues and guidelines for the interpretation
of staining results.

Data Presentation

The efficacy of Glumetinib in patients with c-Met overexpressing tumors has been evaluated in
clinical studies. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of Glumetinib (SCC244) Monotherapy in Advanced NSCLC with MET
Overexpression (IHC 3+)
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Objective ]
. . 95% Confidence
Patient Cohort Number of Patients Response Rate
Interval (Cl)

(ORR)
Overall 32 37.5% 21.1% - 56.3%
Treatment Naive 12 41.7% 15.2% - 72.3%
Pre-treated 20 35.0% 15.4% - 59.2%

Data from a pooled analysis of two single-arm studies in patients with driver-gene negative
NSCLC with MET overexpression (IHC =3+).[6]

Table 2: Scoring Criteria for c-Met Immunohistochemistry

Percentage of

Score Staining Intensity Stained Tumor Description
Cells
<50% with any No staining is
0 None ) ]
intensity observed.[7]

Pale tan to light brown
1+ Weak >50%

staining.[7]

Rich brown staining.
2+ Moderate >50%

[7]

Dark brown or black
3+ Strong =50%

staining.[4][5][7]

H-Score Calculation:

The H-score provides a semi-quantitative measure of antigen expression by incorporating both
the intensity and the percentage of stained cells.

H-Score = [1 x (% cells 1+)] + [2 X (% cells 2+)] + [3 x (% cells 3+)]
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The H-score ranges from 0 to 300.[8][9] A higher H-score indicates stronger and more
widespread c-Met expression.

Experimental Protocols

This section provides a detailed methodology for the immunohistochemical staining of c-Met in
FFPE tumor tissue sections. This protocol is a general guideline and may require optimization
for specific antibodies and tissue types.

Materials and Reagents:

o FFPE tumor tissue sections (4-5 um) on positively charged slides

o Xylene or a xylene substitute (for deparaffinization)

« Ethanol (100%, 95%, 70%)

» Deionized or distilled water

¢ Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
o Hydrogen Peroxide (3%)

e Blocking Buffer (e.g., 1.5-10% normal goat serum in PBS)[1][10]

e Primary Antibody: Rabbit monoclonal anti-c-Met antibody (e.g., clone SP44)
» Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
 Avidin-Biotin-Peroxidase Complex (ABC) reagent

e Chromogen: Diaminobenzidine (DAB)

o Counterstain: Hematoxylin

¢ Mounting Medium

o Phosphate Buffered Saline (PBS)
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Protocol:

o Deparaffinization and Rehydration:

[¢]

Incubate slides in an oven at 60°C for 20-30 minutes.[10][11]

[¢]

Immerse slides in xylene (or substitute) for 2-3 changes of 5 minutes each.[10][11]

[e]

Rehydrate sections by sequential immersion in 100% ethanol (2 x 5 minutes), 95%
ethanol (1 x 5 minutes), and 70% ethanol (1 x 5 minutes).[10]

[e]

Rinse with distilled water for 5 minutes.[10]

e Antigen Retrieval:

[¢]

Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium
Citrate buffer (pH 6.0).[10]

[¢]

Heat the solution to a sub-boiling temperature (95-100°C) for 10-20 minutes.

[e]

Allow slides to cool in the buffer for at least 20 minutes at room temperature.[10]

Rinse slides with PBS.

[e]

» Peroxidase Blocking:

o Incubate sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to
block endogenous peroxidase activity.[1][11]

o Rinse with PBS (2 x 5 minutes).

e Blocking:

o Incubate sections with a blocking buffer (e.g., 1.5% normal goat serum) for at least 1 hour
at room temperature to prevent non-specific antibody binding.[1][10]

e Primary Antibody Incubation:
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o Dilute the primary anti-c-Met antibody (e.g., SP44 clone) to its optimal concentration in the
blocking buffer.

o Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

[1]

e Secondary Antibody Incubation:

o Rinse slides with PBS (3 x 5 minutes).

o Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.[1]

« Signal Amplification:

o Rinse slides with PBS (3 x 5 minutes).

o Incubate with ABC reagent for 30-60 minutes at room temperature.

e Chromogenic Detection:

o Rinse slides with PBS (3 x 5 minutes).

o Apply DAB substrate solution and monitor for the development of a brown color (typically
1-10 minutes).

o Stop the reaction by immersing the slides in distilled water.

o Counterstaining:

o Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

o Rinse thoroughly with running tap water.

e Dehydration and Mounting:

o Dehydrate the sections through graded ethanol series (70%, 95%, 100%).

o Clear in xylene (or substitute).
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o Mount with a permanent mounting medium.
Quality Control:

o Positive Control: A tissue known to express c-Met should be included to verify the staining

protocol.

» Negative Control: A slide incubated with the blocking buffer instead of the primary antibody
should be included to assess non-specific staining.

Visualizations

The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for

immunohistochemistry.
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Caption: Glumetinib inhibits the c-Met receptor, blocking downstream signaling pathways.
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Caption: A stepwise workflow for c-Met detection in FFPE tissues via IHC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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